5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

説明

Primary Chemical Identifiers

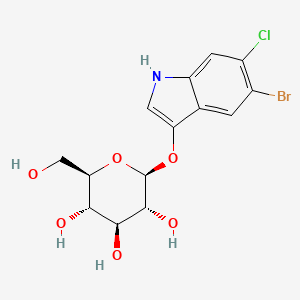

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is officially designated by the Chemical Abstracts Service registry number 93863-89-9, establishing its unique chemical identity in scientific literature. The compound's systematic International Union of Pure and Applied Chemistry name is (2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, which precisely describes the stereochemical configuration and connectivity of all molecular components. Alternative nomenclature systems recognize this compound under various synonyms including Magenta-beta-D-glucoside, Magenta-glucoside, and 5-Bromo-6-chloro-1H-indol-3-yl beta-D-glucopyranoside. The European Community number 640-190-8 provides additional regulatory identification for this chemical entity.

The molecular formula C14H15BrClNO6 accurately represents the atomic composition, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and six oxygen atoms. This formula reflects the complex nature of the molecule, which integrates both aromatic and carbohydrate structural elements. The compound's systematic structure incorporates a halogenated indole ring system covalently linked through an oxygen bridge to a beta-D-glucopyranose sugar moiety.

Structural Configuration and Stereochemistry

The three-dimensional molecular architecture of this compound exhibits specific stereochemical arrangements that define its biological and chemical activity. The glucopyranose portion maintains the characteristic beta-anomeric configuration, with the hydroxyl group at the anomeric carbon positioned in the equatorial orientation relative to the pyranose ring. This beta-linkage configuration is crucial for the compound's recognition by specific enzymes and its subsequent chromogenic properties.

The indole ring system features halogen substituents at precise positions, with bromine occupying the 5-position and chlorine at the 6-position of the indole nucleus. These halogen substitutions significantly influence the electronic properties of the aromatic system and contribute to the compound's unique spectroscopic characteristics. The oxygen linkage connecting the indole 3-position to the anomeric carbon of the glucose unit creates a glycosidic bond that serves as the primary site for enzymatic cleavage reactions.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230382 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93863-89-9 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of the Halogenated Indoxyl Intermediate

- Starting Materials: The synthesis begins with the halogenated aniline or indole derivatives, specifically 5-bromo-6-chloroindole or related precursors.

- Functionalization: The indole ring undergoes selective oxidation or substitution reactions to introduce the indoxyl (3-hydroxyindole) functionality.

- Halogenation: The bromine and chlorine atoms are introduced or retained at the 5 and 6 positions respectively, ensuring regioselective substitution to maintain chromogenic activity.

Glycosylation to Form the Beta-D-Glucopyranoside

- Glycosyl Donor Preparation: A protected beta-D-glucopyranosyl donor, often a trichloroacetimidate or bromide derivative, is prepared to facilitate selective glycosylation.

- Coupling Reaction: The halogenated indoxyl intermediate is reacted with the glucosyl donor under acidic or Lewis acid catalysis to form the glycosidic bond at the anomeric carbon of glucose.

- Stereoselectivity: Conditions are optimized to favor beta-anomer formation, ensuring the correct stereochemistry of the glucopyranoside.

- Deprotection: Any protecting groups on the sugar moiety are removed under mild conditions to yield the free hydroxyl groups of the glucopyranoside.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings on Preparation

- The synthetic route is adapted from standard organic synthesis protocols for glycosides, with particular attention to the stability of the halogenated indoxyl moiety during glycosylation.

- The glycosylation step is critical, as the indoxyl hydroxyl group must be selectively coupled without degradation or side reactions.

- Reaction yields vary depending on catalyst choice and protecting group strategies but typically range from moderate to good (40–70%).

- The halogenated indoxyl glycosides demonstrate enhanced chromogenic properties compared to non-halogenated analogs, justifying the additional synthetic complexity.

Comparative Data Table of Preparation Parameters

| Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Halogenated Indoxyl Synthesis | 5-Bromo-6-chloroindole, oxidants, halogen sources | Introduce indoxyl and halogens | 60–80 | Regioselective halogenation critical |

| Glycosyl Donor Preparation | Protected beta-D-glucopyranosyl bromide or trichloroacetimidate | Prepare activated sugar donor | 70–90 | Protecting groups ensure selectivity |

| Glycosylation | Lewis acid catalyst (e.g., BF3·Et2O), solvent (e.g., dichloromethane) | Form glycosidic bond | 40–70 | Beta-selectivity controlled by conditions |

| Deprotection | Mild acid/base (e.g., acetic acid, hydrogenolysis) | Remove protecting groups | >90 | Preserve halogenated indoxyl integrity |

| Purification | Silica gel chromatography or preparative HPLC | Isolate pure product | Variable | Essential for analytical and biological use |

化学反応の分析

Types of Reactions

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-6-chloro-3-indoxyl and glucose.

Oxidation: The indoxyl moiety can be oxidized to form indigoid dyes.

Substitution: The halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves beta-glucosidase enzyme under physiological conditions (pH 7.0, 37°C).

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or atmospheric oxygen.

Substitution: Requires nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: Produces 5-bromo-6-chloro-3-indoxyl and glucose.

Oxidation: Forms indigoid dyes, which are colored compounds.

Substitution: Results in various substituted indoxyl derivatives depending on the nucleophile used.

科学的研究の応用

Biochemical Applications

1.1 Enzyme Detection

- Substrate for β-D-glucosidase : The compound is widely utilized as a substrate in assays to detect β-D-glucosidase activity. Upon hydrolysis by the enzyme, it produces a magenta-colored precipitate, which can be quantitatively measured to assess enzyme activity .

1.2 Chromogenic Properties

- The chromogenic nature of this compound allows for visual differentiation in microbiological applications, making it useful in diagnostic tests and enzyme assays .

Microbiological Applications

2.1 Differentiation of Bacterial Species

- This compound is employed in culture media to differentiate between bacterial species based on their enzymatic activity. For instance, it can help distinguish Salmonella spp. (which do not produce the color) from other Enterobacteriaceae that do .

2.2 Application in Diagnostic Tests

- It is used in clinical diagnostics to detect specific enzymes in clinical samples, providing a rapid and visual means of identifying bacterial infections or enzyme deficiencies .

Molecular Biology Applications

3.1 Reporter Gene Assays

- In molecular biology, this compound serves as a reporter substrate to monitor gene expression through the activity of β-D-glucosidase linked to reporter genes .

3.2 Cell Signaling Studies

- The compound's hydrolysis can influence cell signaling pathways and gene expression, making it useful for studying cellular metabolism and gene regulation mechanisms .

Case Studies and Research Findings

5.1 Enzymatic Activity Measurement

A study demonstrated the effectiveness of this compound in measuring β-D-glucosidase activity across various biological samples. The results indicated a strong correlation between enzyme concentration and color intensity, validating its use as a reliable assay substrate.

5.2 Microbial Differentiation

In another research project focused on food safety, this compound was utilized to differentiate pathogenic bacteria from non-pathogenic strains in food samples. The ability to visualize enzyme activity provided quick identification methods crucial for public health .

作用機序

The compound exerts its effects through enzymatic hydrolysis. When beta-glucosidase acts on 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, releasing 5-bromo-6-chloro-3-indoxyl. This intermediate undergoes oxidation to form a colored precipitate, which can be visually detected. The molecular targets include the beta-glucosidase enzyme and the pathways involved in the hydrolysis and oxidation reactions .

類似化合物との比較

Structural Analogues with Halogen Substitution Variations

6-Chloro-3-indoxyl-alpha-D-glucopyranoside

- beta).

- Molecular Formula: C₁₄H₁₆ClNO₆ (MW: 329.73 g/mol) .

- Enzyme Specificity : Targets alpha-glucosidases due to the alpha linkage, unlike the beta-specific target compound .

- Applications : Used in studies requiring alpha-glucosidase detection.

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside

- Structure : Halogen positions reversed (5-Br, 4-Cl vs. 5-Br, 6-Cl).

- Molecular Formula: C₁₄H₁₅BrClNO₆ (identical to target compound) .

- Impact : Altered halogen positioning may affect chromogen solubility or enzyme binding kinetics .

Sugar Moiety Variants

5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside

- Structure : Substitutes glucose with galactose.

- Molecular Formula: C₁₄H₁₅BrClNO₆ (MW: 408.63 g/mol) .

- Applications : Employed in lactose metabolism assays or β-galactosidase reporter systems.

5-Bromo-6-chloro-3-indolyl-beta-D-cellobioside

- Structure : Contains a disaccharide (cellobiose: β-1,4-linked glucose dimer).

- Applications : Targets cellulases or β-1,4-glucosidases, expanding utility in plant biomass degradation studies .

Anomeric Configuration Derivatives

5-Bromo-6-chloro-3-indolyl-alpha-D-glucopyranoside

- Structure: Alpha anomer of the target compound.

- Molecular Formula: C₁₄H₁₅BrClNO₆ (MW: 408.63 g/mol) .

- Enzyme Specificity : Substrate for alpha-glucosidases, irrelevant to beta-glucosidase assays .

- Synthesis : Requires distinct protecting-group strategies during glycosylation .

Functionalized Derivatives

5-Bromo-6-chloro-3-indolyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

- Structure : Features a 2-acetamido group on the glucosamine moiety.

- Molecular Formula : C₁₆H₁₈BrClN₂O₇ (MW: 489.68 g/mol) .

- Enzyme Specificity : Targets N-acetyl-β-glucosaminidases (e.g., lysosomal enzymes) .

- Applications: Used in glycosaminoglycan degradation studies or pathogen detection.

5-Bromo-6-chloro-3-indolyl caprylate

- Structure: Replaces glucopyranoside with a caprylate (C8) ester.

- Applications : Hydrolyzed by esterases or lipases, unrelated to glycosidases .

Comparative Data Table

| Compound Name | Sugar Moiety | Halogen Substitution | Anomeric Configuration | Molecular Weight (g/mol) | Target Enzyme |

|---|---|---|---|---|---|

| 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside | Glucose | 5-Br, 6-Cl | Beta | 408.63 | β-glucosidase |

| 6-Chloro-3-indoxyl-alpha-D-glucopyranoside | Glucose | 6-Cl | Alpha | 329.73 | Alpha-glucosidase |

| 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside | Glucose | 5-Br, 4-Cl | Beta | 408.63 | β-glucosidase |

| 5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside | Galactose | 5-Br, 6-Cl | Beta | 408.63 | β-galactosidase |

| 5-Bromo-6-chloro-3-indolyl-2-acetamido-2-deoxy-beta-D-glucopyranoside | Glucosamine (modified) | 5-Br, 6-Cl | Beta | 489.68 | N-acetyl-β-glucosaminidase |

生物活性

Overview

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside (commonly referred to as Magenta-Gal) is a synthetic chromogenic substrate primarily utilized in biochemical assays to detect enzyme activity, particularly that of β-galactosidase. Upon hydrolysis by this enzyme, it produces a colored precipitate, which serves as a visual marker for enzymatic activity. This compound's unique properties make it valuable in various fields, including microbiology, molecular biology, and clinical diagnostics.

- Molecular Formula : C₁₄H₁₅BrClNO₆

- Molecular Weight : 408.63 g/mol

- CAS Number : 93863-89-9

This compound acts as a substrate for β-galactosidase. The enzymatic hydrolysis of the glycosidic bond leads to the release of 5-bromo-6-chloro-3-indoxyl, which subsequently dimerizes to form an intensely colored product. This process can be summarized as follows:

- Enzyme Interaction : The β-galactosidase enzyme binds to the substrate.

- Hydrolysis : The glycosidic bond is cleaved, releasing the indoxyl derivative.

- Color Development : Dimerization of the released indoxyl results in a magenta-colored precipitate.

Applications in Scientific Research

This compound has diverse applications across several scientific domains:

- Biochemistry : Used as a chromogenic substrate for detecting β-galactosidase activity in various assays.

- Microbiology : Employed in culture media to differentiate bacterial species based on enzyme activity.

- Molecular Biology : Utilized in reporter gene assays to monitor gene expression.

- Clinical Diagnostics : Applied in diagnostic tests for detecting specific enzymes in clinical samples.

Enzymatic Activity Detection

One notable application of this compound is its use in red/white screening of bacterial colonies. In studies, bacterial strains expressing active β-galactosidase produce red colonies when cultured on media containing this substrate. This method has been particularly useful for identifying recombinant strains in cloning experiments.

Microbial Differentiation

In microbiological studies, this compound has been utilized to differentiate between various bacterial species based on their enzymatic profiles. For instance, Staphylococcus species can be detected through their ability to hydrolyze this substrate, producing a distinct color change that indicates β-galactosidase activity.

Comparative Analysis of Chromogenic Substrates

| Substrate Name | Target Enzyme | Color Produced | Application Area |

|---|---|---|---|

| This compound | β-Galactosidase | Magenta (red) | Molecular Biology, Microbiology |

| X-Gal | β-Galactosidase | Blue | Molecular Biology |

| ONPG | β-Galactosidase | Yellow | Biochemical Assays |

Q & A

Q. What is the primary application of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside in biochemical assays?

This compound is a chromogenic substrate for detecting β-glucosidase activity. Upon enzymatic cleavage, the indoxyl moiety is oxidized to form an insoluble blue-green chromogen, enabling visual or spectrophotometric quantification of enzyme activity in cell lysates or environmental samples .

Q. How should researchers prepare stock solutions of this compound for enzyme assays?

Dissolve the substrate in dimethyl sulfoxide (DMSO) or deionized water (if sufficiently soluble) at 10–20 mM. Pre-warm to 37°C before use to avoid precipitation. Include a negative control (e.g., heat-inactivated enzyme) to confirm specificity .

Q. What are the critical storage conditions to maintain substrate stability?

Store lyophilized powder at –20°C in desiccated, light-protected vials. Reconstituted solutions should be aliquoted and stored at 2–8°C for ≤1 week. Prolonged exposure to light or moisture accelerates degradation, leading to increased background noise .

Advanced Research Questions

Q. How can researchers optimize substrate concentration to balance sensitivity and background interference?

Perform a dose-response curve (0.1–2.0 mM) with purified β-glucosidase. Measure kinetic parameters (e.g., ) using Lineweaver-Burk plots. For tissue staining, lower concentrations (0.5–1.0 mM) minimize nonspecific precipitation, while higher concentrations (1.5–2.0 mM) enhance sensitivity in low-activity samples .

Q. What experimental factors contribute to variability in chromogen signal intensity?

Key factors include:

- Enzyme source : Microbial vs. mammalian β-glucosidases may exhibit divergent kinetics .

- pH : Optimal activity occurs at pH 4.5–6.0; deviations >1.0 pH unit reduce cleavage efficiency .

- Purity : Impurities >5% (e.g., free indoxyl derivatives) increase background. Use HPLC-purified batches (≥95% purity) for reproducibility .

Q. How can this substrate be integrated into multiplex assays with other enzyme probes?

Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) for dual detection. Use distinct emission wavelengths (chromogen: 615–660 nm; fluorophore: 360/450 nm) to avoid spectral overlap. Validate cross-reactivity by testing each substrate against non-target enzymes .

Q. What strategies resolve discrepancies between spectrophotometric and gel-based activity measurements?

- Solubility : Insoluble chromogen may pellet during centrifugation, skewing spectrophotometric readings. Vortex samples before measurement .

- Inhibition : Add 0.1% Triton X-100 to lysates to solubilize membrane-bound enzymes and improve accessibility .

Methodological Considerations

Q. Can this substrate distinguish between intracellular and extracellular β-glucosidase activity?

Yes. Use membrane-impermeable inhibitors (e.g., conduritol B epoxide) to block extracellular enzymes. Wash cells thoroughly before lysis to quantify intracellular activity separately .

Q. What solvent systems are compatible with this substrate for in-gel activity assays?

Use 0.5% agarose or non-denaturing polyacrylamide gels. Avoid SDS, which denatures β-glucosidase. Post-electrophoresis, incubate gels in substrate solution (1 mM) with 0.1 M citrate buffer (pH 5.0) at 37°C for 1–2 hours .

Data Interpretation and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。